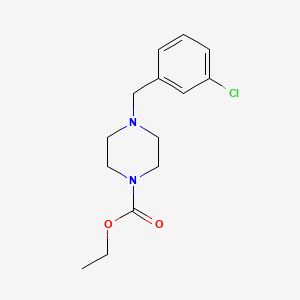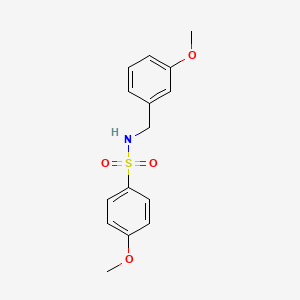
ethyl 4-(3-chlorobenzyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-CHLOROBENZYL)-1-METHYL-4-PIPERIDINYL ETHYL CARBONATE HYDROCHLORIDE” is somewhat similar to the one you’re asking about . It has a linear formula of C16H23Cl2NO3 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a compound can often be inferred from its linear formula. For the similar compound “4-(3-CHLOROBENZYL)-1-METHYL-4-PIPERIDINYL ETHYL CARBONATE HYDROCHLORIDE”, the linear formula is C16H23Cl2NO3 .Chemical Reactions Analysis
Benzene, a component of many aromatic compounds, can undergo electrophilic aromatic substitution because aromaticity is maintained . Oxidation of alkyl side-chains is also a common reaction for alkylbenzenes .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Ethyl 4-(3-chlorobenzyl)-1-piperazinecarboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of chirality, which is crucial for the activity of many drugs. For instance, it can be used to synthesize chiral alcohols that serve as building blocks for anticholesterol drugs, β-lactam antibiotics, anticancer drugs, and other significant pharmaceuticals .
Enzymatic Research
The compound’s benzylic position is particularly reactive, making it a subject of interest in enzymatic studies. Researchers can use it to investigate the specificity and mechanism of enzymes like carbonyl reductases, which are involved in the reduction of ketones to secondary alcohols . This has implications for understanding enzyme-catalyzed reactions in metabolic pathways.
Biocatalysis
The compound is a substrate for biocatalytic processes, where enzymes are used to perform chemical transformations. Its conversion to other valuable chiral intermediates can be optimized through biocatalysis, which is a greener alternative to traditional chemical synthesis, reducing the need for harsh conditions and toxic reagents .
Wirkmechanismus
The mechanism of action for these types of compounds often involves electrophilic aromatic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
While specific safety data for “ethyl 4-(3-chlorobenzyl)-1-piperazinecarboxylate” was not found, similar compounds can pose hazards. For example, “Benzyl chloroformate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, may be corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, is harmful if inhaled, and may cause cancer .
Eigenschaften
IUPAC Name |
ethyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)17-8-6-16(7-9-17)11-12-4-3-5-13(15)10-12/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZRLDONDJGGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)

![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)
![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)

![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)

![N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)

![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5820039.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)
